3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16390815
InChI: InChI=1S/C23H20FN3O3S/c24-18-7-3-1-5-15(18)13-20-22(29)27(23(30)31-20)12-10-21(28)25-11-9-16-14-26-19-8-4-2-6-17(16)19/h1-8,13-14,26H,9-12H2,(H,25,28)/b20-13-
SMILES:
Molecular Formula: C23H20FN3O3S
Molecular Weight: 437.5 g/mol

3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

CAS No.:

Cat. No.: VC16390815

Molecular Formula: C23H20FN3O3S

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide -

Specification

Molecular Formula C23H20FN3O3S
Molecular Weight 437.5 g/mol
IUPAC Name 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Standard InChI InChI=1S/C23H20FN3O3S/c24-18-7-3-1-5-15(18)13-20-22(29)27(23(30)31-20)12-10-21(28)25-11-9-16-14-26-19-8-4-2-6-17(16)19/h1-8,13-14,26H,9-12H2,(H,25,28)/b20-13-
Standard InChI Key DEASFKVHODRGHO-MOSHPQCFSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)F
Canonical SMILES C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)F

Introduction

Chemical Structure and Molecular Identity

The compound’s molecular architecture combines a thiazolidinone core with a 2-fluorobenzylidene substituent and an indole-containing propanamide side chain. Its IUPAC name, 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide, reflects this intricate arrangement. Key molecular identifiers include:

PropertyValue
Molecular FormulaC₂₃H₂₀FN₃O₃S
Molecular Weight437.5 g/mol
CAS Registry Number902027-92-3
PubChem CID6229006
SMILES NotationC1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43)F

The Z-configuration of the benzylidene double bond (5Z) is critical for maintaining the compound’s stereochemical integrity and biological activity .

Synthesis and Manufacturing

While detailed synthetic protocols remain proprietary, the compound’s preparation likely follows established methodologies for thiazolidinone derivatives. A generalized pathway involves:

  • Knoevenagel Condensation: Reaction of 2-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the 5-(2-fluorobenzylidene)thiazolidin-2,4-dione intermediate.

  • N-Alkylation: Introduction of the propanamide side chain via nucleophilic substitution or coupling reactions.

  • Purification: Chromatographic techniques or recrystallization to isolate the final product.

Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) is essential to maximize yield and purity. Industrial-scale synthesis may employ continuous-flow reactors to enhance efficiency .

Physicochemical Properties

The compound’s solubility, stability, and reactivity are influenced by its functional groups:

  • Solubility: Limited aqueous solubility due to hydrophobic indole and fluorobenzylidene moieties; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the thiazolidinone ring’s carbonyl groups.

  • Spectroscopic Characteristics:

    • UV-Vis: Absorption maxima near 280–320 nm (π→π* transitions in conjugated systems).

    • NMR: Distinct signals for fluorine (¹⁹F NMR: δ -110 to -120 ppm) and indole NH protons (δ 10–12 ppm in ¹H NMR) .

Mechanism of Action

The compound’s bioactivity likely arises from multi-target interactions:

  • Enzyme Inhibition: Competitive binding to ATP pockets in kinases (e.g., EGFR, VEGFR).

  • Receptor Modulation: Partial agonism/antagonism at G-protein-coupled receptors (GPCRs) linked to cell proliferation.

  • DNA Intercalation: Planar aromatic systems may intercalate DNA, inducing strand breaks.

Applications in Research

Drug Discovery

As a lead compound, it serves as a template for developing:

  • Kinase inhibitors for oncology.

  • Antibacterial agents targeting Gram-positive bacteria.

  • Neuroprotective agents via indole-mediated serotonin receptor interactions.

Chemical Intermediate

Functional groups enable derivatization for:

  • Suzuki-Miyaura coupling to introduce aryl/heteroaryl substituents.

  • Reductive amination to modify the propanamide side chain.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize potency and selectivity.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

  • Target Identification: Proteomic screening to elucidate primary molecular targets.

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